1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by its molecular structure, which includes a chlorophenyl group attached to a 2,2-dimethylpropan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethylpropan-1-one in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: The Grignard reagent, phenylmagnesium chloride, can be reacted with 2,2-dimethylpropanal followed by hydrolysis to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination processes, which allow for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Amine Oxide: Formed through oxidation.
Reduced Amine: Formed through reduction.
Substituted Derivatives: Various substituted derivatives can be formed based on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes and pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is compared with similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine
1-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine
1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine
These compounds differ in the position and type of halogen atom, which can affect their reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWIUGNSLCNMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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